![molecular formula C30H31N3O7 B040839 Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) CAS No. 112897-99-1](/img/structure/B40839.png)
Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is a synthetic derivative of cytidine, a nucleoside molecule that is a fundamental component of ribonucleic acid (RNA). This compound is often used in the synthesis of oligonucleotides for various research and industrial applications. The addition of the bis(4-methoxyphenyl)phenylmethyl group provides unique properties that enhance its stability and functionality in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) typically involves the protection of the hydroxyl groups of cytidine followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using a suitable protecting group such as dimethoxytrityl (DMT).
Introduction of Bis(4-methoxyphenyl)phenylmethyl Group: The protected cytidine is then reacted with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as pyridine to introduce the bis(4-methoxyphenyl)phenylmethyl group.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(4-methoxyphenyl)phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides for research in genetics and molecular biology.
Biology: Employed in studies involving RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of synthetic nucleotides for various industrial applications.
Mécanisme D'action
The mechanism of action of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) involves its incorporation into oligonucleotides, where it enhances the stability and functionality of the synthesized RNA or DNA. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its binding affinity to complementary nucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: A similar compound with a benzoyl protecting group.
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Another nucleoside with a similar protecting group.
Uniqueness
Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is unique due to its specific protecting group, which provides enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and precise control over nucleoside interactions.
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)33-17-16-25(31)32-29(33)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H2,31,32,36)/t24-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENBDLQORXVMC-YULOIDQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
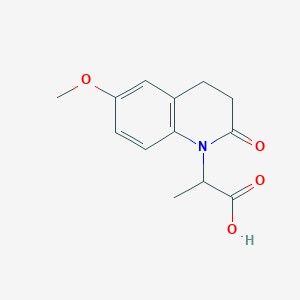
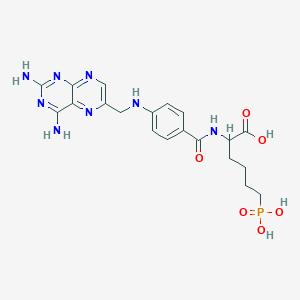
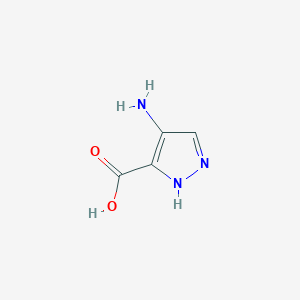
![(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione](/img/structure/B40766.png)
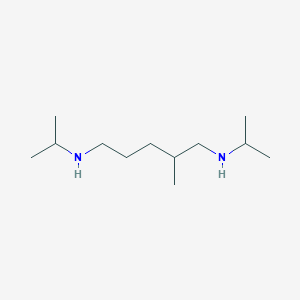

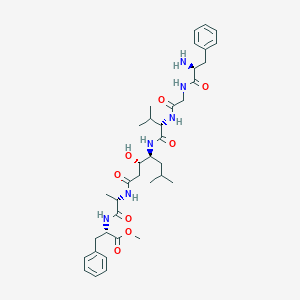
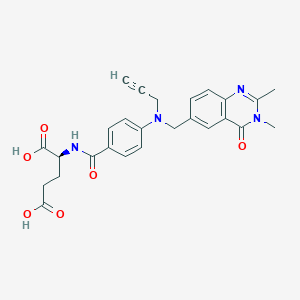
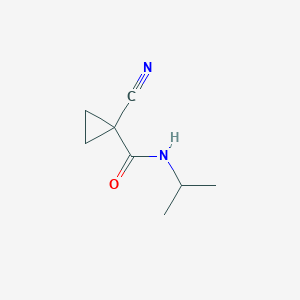
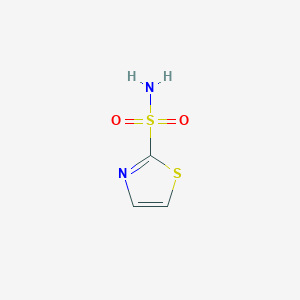

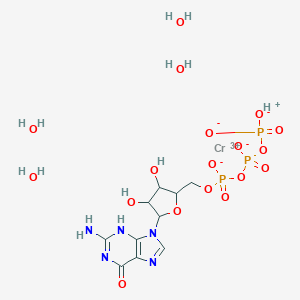
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
